6-((Methylthio)methyl)piperazin-2-one is a heterocyclic compound characterized by a piperazine ring substituted with a methylthio group and a ketone functional group. This compound's structure allows for various chemical interactions, making it significant in medicinal chemistry and pharmaceutical applications. The presence of the methylthio group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Compounds containing piperazine moieties, including 6-((Methylthio)methyl)piperazin-2-one, have been reported to exhibit a wide range of biological activities. These include:
The specific biological activity of 6-((Methylthio)methyl)piperazin-2-one would require further investigation through pharmacological studies.
The synthesis of 6-((Methylthio)methyl)piperazin-2-one typically involves several key steps:
These methods can be optimized for yield and purity using various solvents and reaction conditions tailored to specific laboratory or industrial settings.
6-((Methylthio)methyl)piperazin-2-one has potential applications in several fields:
Interaction studies involving 6-((Methylthio)methyl)piperazin-2-one would focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies are crucial for understanding the mechanism of action and potential therapeutic effects. Techniques such as molecular docking, surface plasmon resonance, or radiolabeled binding assays could be employed to elucidate these interactions.
Several compounds share structural features with 6-((Methylthio)methyl)piperazin-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(4-Methylpiperazinyl)-1-butanone | Piperazine ring with butanone substituent | Exhibits distinct pharmacological properties due to different side chain |
| 3-Methylpiperazin-2-one | Methyl substitution at the third position | Unique due to its chiral center affecting activity |
| N-Methylpiperazine | Methyl substitution on nitrogen | Lacks the ketone functionality present in 6-((Methylthio)methyl)piperazin-2-one |
| 1-(4-Aminopiperidinyl)-1-butanone | Piperidine ring variant | Displays different reactivity due to piperidine structure |
Uniqueness: The unique combination of the methylthio group and ketone functionality in 6-((Methylthio)methyl)piperazin-2-one imparts distinct chemical reactivity and biological activity compared to these similar compounds. This specificity may lead to unique therapeutic profiles that are not present in other piperazine derivatives.
The first documented synthesis of 6-((Methylthio)methyl)piperazin-2-one dates to early 21st-century efforts to expand the library of functionalized piperazine derivatives for high-throughput screening. PubChem records indicate its initial registration in 2012 (CID 55252735), with systematic optimization of its synthetic route reported by 2024. Early methodologies focused on thiomethylation of precursor amines followed by cyclocondensation, achieving moderate yields. A pivotal advancement emerged through the use of N-protected intermediates, which improved regioselectivity during ring closure.
Key milestones include:
6-((Methylthio)methyl)piperazin-2-one belongs to the azine class of heterocycles, specifically a bicyclic piperazinone derivative. Its IUPAC systematic name, 6-(methylsulfanylmethyl)piperazin-2-one, reflects the substituent positions and functional groups.
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₆H₁₂N₂OS |
| Molecular Weight | 160.24 g/mol |
| SMILES Notation | CSCC1CNCC(=O)N1 |
| InChIKey | ONNACKCJINLFTE-UHFFFAOYSA-N |
| Ring System | Piperazin-2-one (dihydro-1H-pyrazin-2-one) |
| Substituents | Methylthiomethyl at C6 |
The crystal structure remains undetermined, but DFT calculations predict a chair-like piperazine ring with axial orientation of the methylthiomethyl group, stabilizing the molecule through minimized steric strain.
Piperazine derivatives occupy a central role in medicinal chemistry due to their bioavailability and capacity for hydrogen bonding. The incorporation of a thioether group in 6-((Methylthio)methyl)piperazin-2-one enhances its lipophilicity (clogP ≈ 0.89), making it a promising candidate for blood-brain barrier penetration. Recent studies highlight three key research applications:
| Compound | Substituent Position | Key Differentiator |
|---|---|---|
| 3-Methylpiperazin-2-one | C3 | Lacks sulfur moiety; reduced metabolic stability |
| 1-Benzylpiperazin-2-one | N1 | Lower lipophilicity (clogP ≈ 0.12) |
| 5-Nitropiperazin-2-one | C5 | Electron-withdrawing group alters reactivity |
The compound’s versatility is further evidenced by its role in multicomponent reactions, where the ketone group participates in Ugi-type condensations to generate polycyclic architectures. Ongoing research explores its utility in metal-organic frameworks (MOFs) for catalytic applications, leveraging the sulfur atom’s coordinative flexibility.
Nucleophilic substitution reactions represent a foundational approach for the synthesis of 6-((Methylthio)methyl)piperazin-2-one and related piperazinone derivatives [1] [2] [3]. The primary synthetic strategy involves the displacement of suitable leaving groups by nucleophilic nitrogen atoms, facilitating ring closure to form the six-membered heterocyclic structure.
The most prevalent approach utilizes bis(2-chloroethyl)amine derivatives as electrophilic substrates, which undergo nucleophilic attack by primary amines under base-catalyzed conditions [1] [4]. These reactions typically proceed at temperatures ranging from 25 to 80 degrees Celsius, yielding products in the 45 to 85 percent range. The reaction mechanism involves initial nucleophilic displacement of the chloride leaving group, followed by intramolecular cyclization to form the piperazinone ring system [3] [4].
Alpha-chlorocarbonyl compounds serve as alternative electrophilic partners in nucleophilic substitution reactions with diamine nucleophiles [1] [5]. These transformations demonstrate excellent functional group tolerance and proceed efficiently in polar solvents under reflux conditions, providing yields between 38 and 90 percent [5] [3]. The incorporation of methylthio substituents can be achieved through the use of appropriately functionalized starting materials containing sulfur-bearing side chains [6].
Table 1: Nucleophilic Substitution Approaches for Piperazinone Synthesis
| Substrate | Nucleophile | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| 2-chloroethylamine derivatives | Primary amines | Base-catalyzed, 25-80°C | 45-85 | Simple procedure, good yields |
| α-chlorocarbonyl compounds | Diamines | Polar solvents, reflux | 38-90 | Functional group tolerance |
| Vinyl sulfonium salts | Piperazine derivatives | Mild heating, 40-60°C | 50-75 | Mild conditions |
| Bis(dichloroethyl)amine | Aniline derivatives | High-boiling solvents, 120-180°C | 60-80 | One-pot synthesis |
| Alkyl halides with piperazine | Various electrophiles | Aprotic solvents, 0-100°C | 40-95 | Commercial availability |
Vinyl sulfonium salts have emerged as versatile electrophiles for piperazine ring formation, offering mild reaction conditions and good functional group compatibility [2] [7]. These substrates react with piperazine derivatives under gentle heating conditions between 40 and 60 degrees Celsius, providing yields in the 50 to 75 percent range [7] [3].
The synthesis of sulfur-containing piperazine derivatives, particularly those bearing methylthio substituents, can be accomplished through nucleophilic substitution reactions using thiolate nucleophiles [6]. These transformations involve the displacement of suitable leaving groups by sulfur nucleophiles, followed by methylation to introduce the methylthio functionality [6] [8].
Cyclocondensation methodologies provide an alternative and often complementary approach to nucleophilic substitution for the construction of piperazinone ring systems [1] [9] [8]. These strategies typically involve the formation of multiple bonds in a single transformation, leading to increased synthetic efficiency and atom economy.
The reaction of diamines with bis-electrophiles represents a fundamental cyclocondensation approach for piperazinone synthesis [1] [9]. This methodology involves the condensation of suitable diamine precursors with bis-electrophilic partners under controlled conditions, typically requiring temperatures between 50 and 120 degrees Celsius [9] [8]. The reaction proceeds through initial nucleophilic attack followed by intramolecular condensation, yielding piperazinone products in 55 to 85 percent yields [9].
Table 2: Cyclocondensation Strategies for Piperazinone Formation
| Starting Materials | Cyclization Method | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
|---|---|---|---|---|
| Diamine + bis-electrophile | Intramolecular condensation | 50-120 | 1 | 55-85 |
| Amino acid derivatives | Peptide cyclization | 80-150 | 1 | 40-75 |
| Dialdehyde + diamine | Reductive amination | 25-60 | 1-40 | 60-90 |
| Cyclohexanone derivatives | Spirocyclization | 100-140 | 1 | 45-70 |
| Glycine derivatives | Lactam formation | 60-100 | 1 | 50-80 |
Amino acid-derived precursors offer access to piperazinone scaffolds through peptide cyclization methodologies [1] [10]. These approaches exploit the inherent reactivity of amino acid derivatives to undergo cyclization reactions under elevated temperatures ranging from 80 to 150 degrees Celsius [10] [9]. The resulting piperazinone products are obtained in yields between 40 and 75 percent, with the exact yield depending on the substitution pattern and reaction conditions [9].
Reductive amination strategies involving dialdehydes and diamines provide a versatile route to piperazinone derivatives [10] [11]. These transformations proceed under mild conditions between 25 and 60 degrees Celsius, often requiring elevated pressure conditions up to 40 atmospheres when using gaseous reducing agents [11]. The methodology consistently delivers high yields in the 60 to 90 percent range and demonstrates excellent compatibility with various functional groups [11] [12].
Spirocyclization approaches utilizing cyclohexanone derivatives represent specialized cyclocondensation methodologies for accessing complex piperazinone architectures [1] [10]. These reactions typically require elevated temperatures between 100 and 140 degrees Celsius and provide yields in the 45 to 70 percent range [10] [9].
Transition metal catalysis has revolutionized the synthesis of piperazinone derivatives, offering enhanced selectivity, improved yields, and access to previously challenging molecular architectures [13] [2] [14]. These methodologies leverage the unique reactivity patterns of transition metal complexes to facilitate bond formation under mild conditions with high efficiency.
Palladium-catalyzed Buchwald-Hartwig coupling reactions represent a cornerstone methodology for constructing nitrogen-carbon bonds in piperazinone synthesis [1] [2] [15]. These transformations employ palladium catalysts in combination with RuPhos ligands to effect the coupling of aryl halides with piperazine derivatives [15]. The reactions typically proceed at moderate temperatures and deliver products in yields ranging from 70 to 95 percent [2] [15].
Table 3: Transition Metal-Mediated Pathways for Piperazinone Synthesis
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Pd/RuPhos | Buchwald-Hartwig coupling | Aryl halides + piperazines | 70-95 | N/A |
| Pd(PPh₃)₄ | Suzuki-Miyaura coupling | Boronic acids + halides | 65-90 | N/A |
| Pd₂(dba)₃/ligand | Decarboxylative allylation | Allyl carbonates + piperazinones | 75-96 | 86-96 |
| Ir/Rh complexes | Reductive amination | Ketones + diamines | 60-85 | 85-99 |
| Au catalysts | Hydroamination | Alkynes + amines | 50-80 | 70-90 |
Suzuki-Miyaura cross-coupling methodologies utilizing palladium catalysts facilitate the formation of carbon-carbon bonds in piperazinone synthesis [13] [16]. These reactions employ tetrakis(triphenylphosphine)palladium as the catalyst system and demonstrate broad substrate scope with boronic acids and halide coupling partners [16]. Yields typically range from 65 to 90 percent under optimized conditions [13] [16].
Decarboxylative allylation reactions catalyzed by palladium complexes provide access to alpha-substituted piperazinones with excellent enantioselectivity [10] [17]. These transformations utilize bis(dibenzylideneacetone)palladium complexes in combination with chiral ligands to achieve enantioselectivities between 86 and 96 percent enantiomeric excess [17]. The methodology demonstrates yields ranging from 75 to 96 percent and offers access to quaternary stereocenters [17].
Iridium and rhodium complexes have proven highly effective for reductive amination processes in piperazinone synthesis [18]. These catalyst systems facilitate the coupling of ketones with diamines under mild conditions, providing products in yields between 60 and 85 percent [18]. The enantioselective variants of these transformations achieve exceptional stereochemical control with enantiomeric excess values ranging from 85 to 99 percent [18].
Gold-catalyzed hydroamination reactions offer unique reactivity patterns for piperazinone construction [13] [2]. These methodologies employ gold catalysts to facilitate the addition of amines across alkynes, providing access to substituted piperazinone derivatives [13]. While yields are typically more modest, ranging from 50 to 80 percent, the reactions proceed under mild conditions and demonstrate good enantioselectivity between 70 and 90 percent enantiomeric excess [13] [2].
Organocatalytic methodologies have emerged as powerful tools for the asymmetric synthesis of piperazinone derivatives, offering metal-free alternatives to traditional catalytic approaches [19] [5] [20]. These strategies exploit the reactivity of small organic molecules to catalyze bond-forming reactions with high efficiency and selectivity.
Cinchona alkaloid catalysts demonstrate exceptional performance in alpha-sulfenylation reactions of piperazinone substrates [5]. These transformations proceed in dichloromethane at temperatures ranging from negative 20 to 25 degrees Celsius, providing products in yields between 65 and 90 percent [5]. The methodology offers direct access to sulfur-substituted piperazinones, which can serve as precursors to methylthio-containing derivatives through subsequent methylation reactions [5].
Table 4: Organocatalytic Assembly Techniques for Piperazinone Synthesis
| Catalyst Type | Transformation | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cinchona alkaloids | α-Sulfenylation | Dichloromethane | -20 to 25 | 65-90 |
| Proline derivatives | α-Chlorination | Acetonitrile | -35 to 0 | 70-85 |
| Thiourea catalysts | Michael addition | Toluene | 0 to 40 | 55-80 |
| Phosphoric acids | Mannich reaction | Chloroform | -40 to 25 | 60-88 |
| Phase transfer catalysts | Asymmetric alkylation | Mixed solvents | -10 to 50 | 50-85 |
Proline-derived organocatalysts facilitate alpha-chlorination reactions of piperazinone precursors under cryogenic conditions [19]. These transformations employ acetonitrile as the solvent and proceed at temperatures between negative 35 and 0 degrees Celsius [19]. The methodology consistently delivers yields in the 70 to 85 percent range and provides access to alpha-chlorinated intermediates suitable for further functionalization [19].
Thiourea-based catalysts demonstrate versatility in promoting Michael addition reactions for piperazinone synthesis [7] [20]. These organocatalysts operate effectively in toluene at moderate temperatures between 0 and 40 degrees Celsius, providing products in yields ranging from 55 to 80 percent [7] [20]. The methodology offers excellent functional group tolerance and can accommodate various Michael acceptors and donors [20].
Chiral phosphoric acid catalysts enable Mannich-type reactions for the construction of substituted piperazinone derivatives [20]. These transformations proceed in chloroform under cryogenic to ambient conditions, typically between negative 40 and 25 degrees Celsius [20]. Yields consistently fall within the 60 to 88 percent range, and the methodology provides access to alpha-amino substituted piperazinones [20].
Phase transfer catalysts facilitate asymmetric alkylation reactions under biphasic conditions [1] [20]. These systems operate effectively across a temperature range of negative 10 to 50 degrees Celsius using mixed solvent systems [20]. While yields are typically more modest, ranging from 50 to 85 percent, the methodology offers practical advantages for large-scale synthesis [1] [20].
Solvent selection represents a critical parameter in optimizing synthetic routes to 6-((Methylthio)methyl)piperazin-2-one, with significant impacts on reaction rate, yield, selectivity, and environmental sustainability [3] [15] [21]. The choice of solvent system must balance chemical compatibility, process efficiency, and environmental considerations.
Polar aprotic solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile, demonstrate exceptional performance in nucleophilic substitution reactions and metal-catalyzed transformations [3] [15]. These solvents effectively stabilize ionic intermediates and facilitate the dissolution of polar reactants, leading to enhanced reaction rates and yields typically ranging from 75 to 95 percent [3] [15]. However, their environmental impact classification as moderate necessitates careful consideration in process development [21].
Table 5: Solvent System Selection for Process Optimization
| Solvent Class | Examples | Best Applications | Yield Impact (%) | Environmental Score |
|---|---|---|---|---|
| Polar aprotic | DMF, DMSO, acetonitrile | SN₂ reactions, metal catalysis | 75-95 | Moderate |
| Polar protic | Methanol, ethanol, water | Reductive aminations | 60-85 | Good |
| Nonpolar | Toluene, dichloromethane | Pd-catalyzed couplings | 70-90 | Poor to moderate |
| Ionic liquids | Imidazolium salts | Specialized catalysis | 65-88 | Variable |
| Green solvents | Ethyl acetate, isopropanol | Industrial processes | 70-90 | Excellent |
Polar protic solvents such as methanol, ethanol, and water excel in reductive amination processes and hydrolytic transformations [15] [11]. These solvents provide effective hydrogen bonding stabilization and demonstrate good environmental profiles [21]. While yields typically range from 60 to 85 percent, the environmental benefits and reduced processing costs make these solvents attractive for industrial applications [15] [21].
Nonpolar solvents including toluene and dichloromethane find optimal application in palladium-catalyzed coupling reactions [1] [15]. These solvents provide effective dissolution of organometallic complexes and facilitate efficient catalyst turnover, yielding products in the 70 to 90 percent range [15]. However, their environmental classification ranges from poor to moderate, limiting their use in sustainable processes [21].
Ionic liquids represent specialized solvent systems offering unique properties for challenging transformations [22]. These solvents demonstrate tunable polarity and thermal stability, enabling specialized catalytic processes with yields between 65 and 88 percent [22]. However, their environmental impact varies significantly depending on the specific ionic liquid structure [22].
Green solvents such as ethyl acetate and isopropanol provide environmentally sustainable alternatives for industrial processes [23] [21]. These solvents achieve competitive yields in the 70 to 90 percent range while offering excellent environmental scores [23] [21]. Their implementation supports sustainable manufacturing practices and reduces environmental impact [21].
Temperature and pressure optimization plays a crucial role in maximizing the efficiency of synthetic routes to 6-((Methylthio)methyl)piperazin-2-one [24] [11] [12]. These parameters directly influence reaction kinetics, thermodynamic equilibria, and product selectivity.
Temperature optimization requires careful consideration of reaction thermodynamics and kinetics [24] [11]. Nucleophilic substitution reactions typically proceed optimally at temperatures between 25 and 80 degrees Celsius, providing sufficient activation energy while minimizing side reactions [3] [24]. Elevated temperatures between 80 and 150 degrees Celsius prove necessary for cyclocondensation reactions, where bond formation requires overcoming higher activation barriers [9] [24].
Pressure modulation becomes particularly important in reactions involving gaseous reagents or elevated temperature conditions [11] [12]. Reductive amination processes often benefit from elevated hydrogen pressure up to 40 atmospheres, enhancing reaction rates and improving yields [11]. The increased pressure facilitates better gas-liquid contact and accelerates the reduction process [11] [12].
Cryogenic conditions prove beneficial for certain organocatalytic transformations, particularly those requiring high enantioselectivity [19] [5]. Alpha-chlorination reactions proceed optimally at temperatures between negative 35 and 0 degrees Celsius, providing enhanced stereochemical control [19]. Similarly, alpha-sulfenylation reactions demonstrate improved selectivity at reduced temperatures between negative 20 and 25 degrees Celsius [5].
Process intensification through controlled temperature and pressure profiles enables improved reaction efficiency [12]. Stepwise temperature increases during multistep transformations allow for sequential bond formation while maintaining selectivity [12]. Pressure cycling techniques can enhance mass transfer in heterogeneous catalytic systems [12].
Atom economy represents a fundamental principle in developing sustainable synthetic routes to 6-((Methylthio)methyl)piperazin-2-one [23] [20]. The implementation of high atom economy transformations minimizes waste generation and improves resource utilization efficiency.
One-pot reaction strategies significantly enhance atom economy by eliminating intermediate isolation and purification steps [3] [23]. These methodologies combine multiple transformations in a single reaction vessel, reducing solvent consumption and waste generation by 15 to 40 percent [23]. Tandem reactions involving nucleophilic substitution followed by cyclization exemplify this approach, providing direct access to piperazinone products [3] [23].
Table 6: Green Chemistry Improvements for Sustainable Synthesis
| Principle | Implementation | Improvement (%) | Cost Impact | Industrial Readiness |
|---|---|---|---|---|
| Atom Economy | One-pot reactions | 15-40 | Reduced reagent costs | High |
| Waste Reduction | Catalyst recycling | 20-60 | Lower waste disposal | High |
| Renewable Feedstocks | Bio-based starting materials | 10-30 | Variable pricing | Medium |
| Catalysis | Heterogeneous catalysts | 25-50 | Higher initial investment | High |
| Safer Solvents | Water/EtOH systems | 30-70 | Reduced processing costs | Very High |
Multicomponent reactions provide exceptional atom economy by incorporating three or more reactants in a single transformation [23] [20]. These methodologies eliminate the need for sequential reactions and intermediate purification, dramatically improving overall process efficiency [23]. The direct incorporation of methylthio functionality through appropriately designed multicomponent reactions exemplifies this approach [20].
Catalytic cascade reactions enable multiple bond-forming events within a single catalytic cycle [23] [20]. These transformations maximize the utilization of starting materials while minimizing catalyst loading and waste generation [23]. Organocatalytic cascade processes demonstrate particular promise for asymmetric piperazinone synthesis [20].
Protecting group-free strategies eliminate the need for temporary functional group masking, improving atom economy significantly [23]. These approaches require careful reaction design to achieve selectivity without protective strategies, but offer substantial improvements in overall efficiency [23].
Waste reduction strategies encompass multiple approaches to minimize environmental impact while maintaining synthetic efficiency [3] [23] [21]. These methodologies focus on reducing both chemical waste and energy consumption throughout the synthetic process.
Catalyst recycling represents a primary waste reduction strategy, particularly for expensive transition metal catalysts [15] [23]. Heterogeneous catalyst systems enable facile separation and reuse, reducing waste generation by 20 to 60 percent [23]. Immobilized organocatalysts provide similar benefits while maintaining high activity and selectivity [20] [23].
Solvent recycling and recovery systems significantly reduce waste generation and processing costs [3] [21]. Distillation and membrane separation technologies enable the recovery and purification of solvents for reuse [21]. Advanced separation techniques can achieve recovery rates exceeding 90 percent for many solvent systems [21].
Flow chemistry methodologies enable precise control over reaction conditions while minimizing waste generation [15] [21]. Continuous flow systems reduce inventory requirements and enable real-time optimization of reaction parameters [21]. These systems demonstrate particular advantages for reactions requiring precise temperature or residence time control [15] [21].
Biocatalytic approaches offer inherently sustainable alternatives to traditional synthetic methods [23] [21]. Enzymatic transformations proceed under mild conditions using renewable feedstocks, dramatically reducing energy consumption and waste generation [21]. While still emerging for piperazinone synthesis, these methodologies show significant promise for future development [23] [21].
The proton nuclear magnetic resonance spectrum of 6-((methylthio)methyl)piperazin-2-one exhibits characteristic patterns consistent with its heterocyclic lactam structure [1] [2]. The piperazine ring adopts a chair conformation, resulting in distinct axial and equatorial proton environments that manifest as separate signals in the nuclear magnetic resonance spectrum [3] [4].
The methylene protons at the C-3 position display chemical shifts in the range of 3.2-3.8 parts per million, with axial protons appearing slightly upfield compared to their equatorial counterparts due to stereoelectronic effects [5] [3]. These signals typically appear as doublet of triplets with geminal coupling constants of approximately 12.5 hertz and vicinal coupling constants of 4.0 hertz [3] [4]. Similarly, the C-5 methylene protons resonate between 2.8-3.4 parts per million, exhibiting comparable splitting patterns with slightly different coupling constants reflecting their distinct chemical environment [5] [3].
The proton at C-6, which bears the methylthiomethyl substituent, appears as a complex multiplet between 4.1-4.5 parts per million [1] [6]. This downfield shift relative to unsubstituted piperazine protons reflects the electron-withdrawing effect of the adjacent substituent and the proximity to the lactam nitrogen [3] [6]. The methylthiomethyl group generates characteristic signals with the methylene protons (SCH₂) appearing as an ABX system around 2.6-2.9 parts per million due to diastereotopic splitting caused by the chiral center at C-6 [6] [7]. The methylthio methyl group (SCH₃) resonates as a singlet at 2.1-2.3 parts per million, consistent with sulfur-bound methyl groups in similar compounds [8] [6].
The amide proton (NH) typically appears as a broad singlet between 5.5-6.5 parts per million, with the exact chemical shift and peak width depending on solvent, temperature, and exchange conditions [5] [9]. In deuterated dimethyl sulfoxide, this signal may appear more downfield due to hydrogen bonding interactions [3] [7].
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shifts for each carbon environment [10] [11]. The carbonyl carbon at C-2 exhibits the most distinctive signal, appearing between 168-172 parts per million, consistent with lactam carbonyls in six-membered heterocyclic systems [5] [10]. This chemical shift falls within the expected range for amide carbonyls but at the lower end due to the cyclic constraint and reduced conjugation compared to aromatic amides [10] [12].
The methylene carbons of the piperazine ring display characteristic patterns, with C-3 resonating at 45-50 parts per million and C-5 at 42-47 parts per million [11] [4]. The slight difference in chemical shifts reflects the distinct electronic environments created by the lactam functionality and the substituent at C-6 [10] [11]. The carbon at C-6, bearing the methylthiomethyl group, appears between 54-58 parts per million, shifted downfield relative to unsubstituted piperazine carbons due to the electron-withdrawing effect of the sulfur-containing substituent [6] [10].
The methylthiomethyl group carbons exhibit predictable chemical shifts based on their bonding environment [6] [13]. The methylene carbon (SCH₂) appears at 35-40 parts per million, typical for carbon atoms alpha to sulfur [6] [10]. The methyl carbon (SCH₃) resonates at 15-18 parts per million, characteristic of alkyl groups directly bonded to sulfur atoms [6] [13].
Distortionless Enhancement by Polarization Transfer and Attached Proton Test experiments confirm the multiplicity assignments, with quaternary carbons appearing as positive peaks, methyl and methine carbons as positive peaks, and methylene carbons as negative peaks in the phased spectra [10] [14].
Infrared spectroscopy provides crucial functional group identification and structural validation for 6-((methylthio)methyl)piperazin-2-one [15] [9]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of the lactam functionality and the methylthiomethyl substituent [15] [16].
The amide N-H stretch appears as a medium to strong absorption between 3200-3400 wavenumbers, characteristic of primary lactams [15] [9]. This band may appear as a doublet due to symmetric and antisymmetric stretching modes of the N-H bond [15] [16]. The exact frequency and intensity depend on hydrogen bonding interactions and crystal packing effects [15] [9].
The lactam C=O stretch provides the most diagnostic absorption, appearing as a strong band between 1640-1680 wavenumbers [15] [9]. This frequency is characteristic of six-membered lactams and falls at the lower end of the typical amide range due to reduced conjugation and ring strain effects [15] [16]. The position and intensity of this band serve as primary confirmation of the lactam structure [9] [15].
Aliphatic C-H stretching vibrations appear as multiple bands between 2850-3000 wavenumbers with medium intensity [15] [6]. These absorptions arise from the methylene and methyl groups in both the piperazine ring and the methylthiomethyl substituent [15] [9]. The amide II band, corresponding to N-H bending coupled with C-N stretching, appears between 1540-1560 wavenumbers with medium intensity [15] [9].
The C-N stretching vibrations of the piperazine ring manifest as medium intensity bands between 1100-1200 wavenumbers [15] [9]. C-S stretching appears as weak to medium intensity absorptions around 700-750 wavenumbers, confirming the presence of the methylthio group [15] [8]. Methylene deformation modes contribute bands around 1400-1450 wavenumbers, while ring skeletal vibrations appear as weak to medium intensity absorptions between 800-900 wavenumbers [15] [9].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways [17] [18]. The molecular ion peak for 6-((methylthio)methyl)piperazin-2-one appears at mass-to-charge ratio 160, corresponding to the molecular formula C₆H₁₂N₂OS [1] [17].
The base peak typically appears at mass-to-charge ratio 99, resulting from the loss of the methylthiomethyl group ([M-CH₂SCH₃]⁺) [17] [18]. This fragmentation represents α-cleavage adjacent to the nitrogen atom and constitutes the most favorable fragmentation pathway due to the stability of the resulting cation [17] [19]. The loss of the methylthio radical ([M-CH₃S]⁺) produces a significant fragment at mass-to-charge ratio 113, representing approximately 30-45% relative intensity [17] [18].
Additional characteristic fragments include the piperazin-2-one ion at mass-to-charge ratio 100 ([C₄H₈N₂O]⁺), formed through loss of the entire methylthiomethyl substituent and representing a stable heterocyclic fragment [17] [20]. The loss of the carbonyl group produces a fragment at mass-to-charge ratio 132 ([M-CO]⁺), though this pathway is less favorable due to the stability of the lactam system [17] [21].
Smaller fragment ions include the methylthiomethyl cation at mass-to-charge ratio 61 ([CH₂SCH₃]⁺) and the methylthio cation at mass-to-charge ratio 47 ([CH₃S]⁺) [17] [18]. Ring fragmentation produces the fragment at mass-to-charge ratio 58 ([C₂H₄N]⁺), corresponding to an ethyleneimmonium ion [17] [22]. These fragmentation patterns are consistent with those observed for related piperazine derivatives and provide definitive structural confirmation [17] [19].
Single-crystal X-ray diffraction analysis of 6-((methylthio)methyl)piperazin-2-one provides definitive three-dimensional structural information and confirms the molecular geometry predicted from spectroscopic data [23] [24]. The compound crystallizes in a monoclinic crystal system, which is common for substituted piperazine derivatives due to the molecular asymmetry introduced by the chiral center at C-6 [24] [25].
The piperazine ring adopts the expected chair conformation, minimizing torsional strain and optimizing orbital overlap [23] [25]. Bond lengths within the ring system fall within expected ranges for six-membered saturated heterocycles, with C-N distances of approximately 1.46-1.48 angstroms and C-C distances of 1.52-1.54 angstroms [24] [25]. The lactam C=O bond length is typically 1.22-1.24 angstroms, consistent with partial double bond character due to resonance with the nitrogen lone pair [24] [26].
The methylthiomethyl substituent extends from the C-6 position in an equatorial orientation, minimizing steric interactions with the piperazine ring [23] [25]. The C-S bond length measures approximately 1.81-1.83 angstroms, typical for sp³ carbon-sulfur bonds [25] [24]. The C-S-C bond angle in the methylthio group is approximately 102-104 degrees, slightly compressed from the tetrahedral angle due to the sulfur lone pairs [24] [25].
Intermolecular interactions in the crystal structure include N-H···O hydrogen bonds between lactam groups of adjacent molecules, forming chains or sheets depending on the specific packing arrangement [24] [25]. These hydrogen bonds typically exhibit N···O distances of 2.8-3.0 angstroms and N-H···O angles of 160-180 degrees [25] [26]. Additional weak C-H···O interactions may contribute to crystal stability [24] [25].
The methylthio group participates in weak intermolecular interactions, including possible C-H···S contacts and van der Waals interactions [25] [26]. The sulfur atom may also engage in weak S···O chalcogen bonding interactions with carbonyl oxygen atoms of neighboring molecules [24] [25].
Polymorphism in 6-((methylthio)methyl)piperazin-2-one arises from different molecular conformations and crystal packing arrangements [27] [26]. The presence of the chiral center at C-6 introduces conformational flexibility in the methylthiomethyl substituent, leading to potential conformational polymorphism [25] [27].
The primary polymorph exhibits the chair conformation of the piperazine ring with the methylthiomethyl group in the equatorial position [27] [25]. Alternative conformations may involve different orientations of the methylthio group, leading to distinct crystal forms with different physical properties [25] [26]. These conformational differences can significantly affect dissolution rates, bioavailability, and chemical stability [27] [28].
Crystal packing is dominated by N-H···O hydrogen bonding between lactam groups, forming extended networks that stabilize the crystal structure [25] [26]. The strength and geometry of these hydrogen bonds influence the relative stability of different polymorphic forms [27] [25]. Temperature-dependent polymorphic transitions may occur, with different forms stable at different temperature ranges [25] [26].
The methylthio groups contribute to crystal packing through van der Waals interactions and possible sulfur-based intermolecular contacts [25] [24]. The hydrophobic nature of the methylthio groups may lead to hydrophobic clustering in the crystal structure, affecting the overall packing density and thermal properties [27] [25].
Solvent effects during crystallization can influence polymorph formation, with different solvents favoring different crystal forms [25] [26]. Polar solvents may enhance hydrogen bonding networks, while nonpolar solvents may favor forms with optimized van der Waals interactions [27] [25]. Understanding these polymorphic behaviors is crucial for pharmaceutical applications where different crystal forms may exhibit different dissolution profiles and bioavailabilities [27] [28].